5-Propylthiazol-2-amine

Description

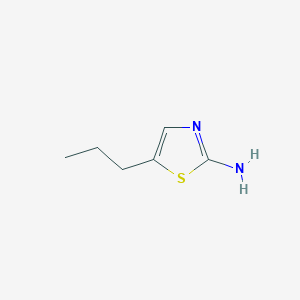

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-propyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2S/c1-2-3-5-4-8-6(7)9-5/h4H,2-3H2,1H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WURBKTNKFMMSGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CN=C(S1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70391013 | |

| Record name | 5-propylthiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70391013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39136-61-3 | |

| Record name | 5-propylthiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70391013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-propyl-1,3-thiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 5 Propylthiazol 2 Amine and Analogous Thiazole Systems

Classical and Modern Approaches for Thiazole (B1198619) Ring Formation

The formation of the thiazole ring is most famously achieved through the Hantzsch thiazole synthesis, a versatile and time-honored method. tandfonline.comtandfonline.com Alongside this classical pathway, other cyclization strategies have been developed to access the 2-aminothiazole (B372263) core, often with improved efficiency and greener reaction conditions.

Hantzsch Pathway and its Optimized Protocols for Substituted 2-Aminothiazoles

The Hantzsch thiazole synthesis, first reported in 1887, remains a primary method for the construction of the 2-aminothiazole ring system. chemicalbook.comnih.gov The classical approach involves the condensation reaction between an α-halocarbonyl compound and a thiourea (B124793) derivative. encyclopedia.pubtandfonline.com For the specific synthesis of 5-propylthiazol-2-amine, this would involve the reaction of an α-halo-pentanal or a related α-haloketone with thiourea.

In recent years, numerous optimized protocols have been developed to enhance the efficiency, yield, and environmental friendliness of the Hantzsch synthesis. These modern adaptations often employ catalysts and alternative reaction media. tandfonline.combenthamdirect.com For instance, molecular iodine has been demonstrated as a cheap, readily available, and non-toxic catalyst for the condensation of bromoketones with thiourea, leading to the rapid formation of pure 2-aminothiazole products under mild conditions. tandfonline.com Another green methodology utilizes a Cu(II)-iodine catalyzed Hantzsch condensation, where α-iodoketones are generated in situ from methyl aryl ketones and iodine, thus avoiding the direct use of lachrymatory α-halocarbonyls. benthamdirect.com

Furthermore, the use of microwave irradiation has been shown to accelerate the reaction, often leading to higher yields in shorter reaction times compared to conventional heating. rsc.org Solvent-free conditions have also been successfully employed, providing an eco-friendly and efficient alternative for the synthesis of 2-aminothiazoles. organic-chemistry.org

Table 1: Optimized Hantzsch Synthesis Protocols for 2-Aminothiazoles

| Catalyst/Condition | Reactants | Solvent | Key Advantages |

| Molecular Iodine | Bromoketones, Thiourea | Not specified | Mild conditions, rapid reaction, pure products. tandfonline.com |

| Cu(II)-Iodine | Methyl aryl ketones, Thiourea | PEG-400 | In situ generation of α-iodoketones, avoids lachrymatory reagents. benthamdirect.com |

| Microwave Irradiation | α-halocarbonyls, Thiourea | Various | Reduced reaction times, improved yields. rsc.org |

| Solvent-Free | 2-bromoacetophenones, Thiourea | None | Eco-friendly, fast reaction, good yields. organic-chemistry.org |

| Lactic Acid | Aralkyl ketones, NBS, Thiourea | Lactic Acid | Biodegradable solvent and catalyst, one-pot synthesis. tandfonline.com |

Cyclization Reactions Involving Alpha-Halocarbonyl Compounds and Thiourea

The core of the Hantzsch synthesis is the cyclization reaction between an α-halocarbonyl compound and thiourea. bohrium.comencyclopedia.pub The mechanism involves a nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the halocarbonyl compound. encyclopedia.pub This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. encyclopedia.pub

The versatility of this reaction allows for the synthesis of a wide array of substituted 2-aminothiazoles by varying the substituents on both the α-halocarbonyl and the thiourea starting materials. nih.gov For the synthesis of this compound, the required α-halocarbonyl would be 1-halo-2-pentanone or a similar precursor. The reaction can be carried out under various conditions, from refluxing in ethanol (B145695) to using catalysts like sodium fluoride (B91410) or operating at ambient temperature in water. tandfonline.com

One-pot procedures starting from ketones, a halogen source like N-bromosuccinimide (NBS), and thiourea have gained popularity due to their efficiency. tandfonline.comclockss.org For example, a facile one-pot synthesis of 2-aminothiazole derivatives has been developed using copper(II) bromide, which facilitates both the α-bromination of aromatic methyl ketones and the subsequent cyclization with thiourea. clockss.org

Alternative Cyclization Methods for 2-Aminothiazole Scaffolds

One such approach involves the reaction of vinyl azides with potassium thiocyanate. encyclopedia.pubnih.gov Depending on the catalyst used (e.g., palladium(II) acetate (B1210297) or iron(III) bromide), this reaction can yield either 4-substituted 2-aminothiazoles or 4-substituted 5-thiocyano-2-aminothiazoles. nih.gov

Another innovative method is the visible-light-induced reaction of active methylene (B1212753) ketone derivatives and thioureas at room temperature. organic-chemistry.orgthieme-connect.com This photocatalytic approach is considered a green chemistry method due to its mild reaction conditions and high product yields. organic-chemistry.org Electrochemical synthesis has also emerged as a green and safe technique, where 2-aminothiazoles are prepared from active methylene ketones and thioureas using an electric current, avoiding the need for external oxidants. nih.govbeilstein-journals.org

Furthermore, a domino alkylation-cyclization reaction of substituted propargyl bromides with thiourea derivatives under microwave irradiation provides a rapid entry to 2-aminothiazoles. encyclopedia.pub N-propargylamines have also been utilized as versatile building blocks, undergoing cyclization with carbon disulfide or other reagents to form thiazole cores. beilstein-journals.org

Functionalization and Derivatization Reactions of the Thiazole Core

Once the thiazole ring is formed, further functionalization can be achieved through various reactions, allowing for the introduction of a wide range of substituents and the synthesis of diverse derivatives.

Introduction of Substituents via Electrophilic Substitution and Coupling Reactions

The thiazole ring exhibits distinct reactivity towards electrophilic and nucleophilic attack. Calculated π-electron densities indicate that electrophilic substitution preferentially occurs at the C-5 position, followed by the C-4 position. encyclopedia.pubnih.govkuey.net Conversely, nucleophilic substitution is favored at the C-2 position. encyclopedia.pubkuey.net This inherent reactivity allows for the regioselective introduction of functional groups. For instance, direct halogenation of the thiazole ring can be achieved, providing precursors for further modifications. udayton.edu

Cross-coupling reactions, such as the Suzuki-Miyaura and Stille reactions, are powerful tools for the C-C bond formation and the introduction of aryl or heteroaryl substituents onto the thiazole core. chim.it These reactions typically utilize a halogenated thiazole derivative as the starting material. researchgate.net Metal-free direct C-H arylation of heteroarenes, including thiazoles, has also been reported, offering a more atom-economical approach. chim.it

N-Alkylation of 2-Aminothiazole Derivatives

The amino group at the C-2 position of the thiazole ring can be readily functionalized through N-alkylation. mdpi.com This reaction allows for the introduction of various alkyl or arylalkyl groups, which can significantly influence the biological activity of the resulting compounds. nih.gov

The alkylation of 2-aminothiazoles can proceed at either the exocyclic amino group or the endocyclic nitrogen atom. acs.orgmdpi.com The regioselectivity of the alkylation can often be controlled by the reaction conditions. For example, N,N-disubstituted-2-aminothiazoles can be prepared by the alkylation of N-substituted 2-aminothiazoles in the presence of a strong base like lithium amide. acs.org In the absence of a condensing agent, alkylation may occur at the ring nitrogen, leading to the formation of 2-imino-3-substituted-thiazolines. acs.org Reductive amination is another effective method for the N-alkylation of 2-aminothiazoles. researchgate.net

Table 2: Functionalization Reactions of the Thiazole Core

| Reaction Type | Position(s) | Reagents/Conditions | Outcome |

| Electrophilic Substitution | C5 > C4 | Halogens, Nitrating agents, etc. | Introduction of electrophiles. encyclopedia.pubnih.govkuey.net |

| Nucleophilic Substitution | C2 | Nucleophiles | Substitution of leaving groups. encyclopedia.pubkuey.net |

| Suzuki-Miyaura Coupling | C2, C4, C5 | Halogenated thiazole, Boronic acid, Pd catalyst | C-C bond formation with aryl/heteroaryl groups. chim.it |

| N-Alkylation | 2-Amino group | Alkyl halides, Base | Introduction of alkyl groups on the exocyclic nitrogen. mdpi.comacs.org |

| N-Alkylation (Endocyclic) | Ring Nitrogen | Alkyl halides (no condensing agent) | Formation of 2-imino-3-substituted-thiazolines. acs.org |

| Reductive Amination | 2-Amino group | Aldehyde/Ketone, Reducing agent | N-alkylation of the amino group. researchgate.net |

Acylation Reactions of the Amino Group

The 2-amino group of the thiazole ring is a versatile functional handle that readily undergoes acylation reactions to form the corresponding N-acylthiazole derivatives. This transformation is fundamental in modifying the properties of the parent amine and is a common step in the synthesis of more complex molecules. The acylation is typically achieved by reacting the 2-aminothiazole with an acylating agent, such as an acyl chloride or an acid anhydride. nih.govmdpi.com

The reaction is generally carried out in the presence of a base, which serves to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. nih.gov Pyridine (B92270) is a commonly used base and can also function as the solvent. nih.govmdpi.com Other inert solvents like methylene chloride, dioxane, or dimethylformamide may also be employed. mdpi.com For instance, the acylation of 2-aminothiazoles with chloroacetyl chloride in the presence of pyridine is a known method for producing chloroacetamide intermediates. nih.gov Similarly, reactions with various acyl halides in dry pyridine can produce a range of corresponding amides in high yields. nih.gov

In some protocols, particularly for less reactive amines, the reaction may require heating. However, many acylations proceed efficiently at room temperature or even at cooler temperatures (0–5 °C) in an ice-water bath, especially when using reactive acylating agents like ethyloxalyl chloride.

The table below summarizes typical conditions for the acylation of 2-aminothiazole systems.

| Acylating Agent | Base/Catalyst | Solvent | Temperature | Product Type |

| Acyl Halides (e.g., Acetyl Chloride) | Pyridine | Pyridine | Room Temperature | N-Acyl-2-aminothiazole |

| Chloroacetyl Chloride | Pyridine, K₂CO₃ | Pyridine, THF | Room Temperature | N-Chloroacetyl-2-aminothiazole nih.govmdpi.com |

| Acid Anhydrides (e.g., Acetic Anhydride) | Sodium Bicarbonate | Water | Ice Bath to Room Temp. | N-Acyl-2-aminothiazole |

| Ethyloxalyl Chloride | Pyridine | Pyridine | 0 °C to Room Temp. | Ethyl Thiazol-2-ylcarbamoylcarboxylate |

Reactions Involving Diazonium Salts and Coupling Partners

The primary amino group at the C2 position of the thiazole ring can be converted into a diazonium salt, which is a highly valuable intermediate for introducing a variety of substituents onto the thiazole core. The process, known as diazotization, involves treating the 2-aminothiazole with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), at low temperatures (0–5 °C). nih.govias.ac.inaaasjournals.com Nitrosylsulfuric acid is also an effective diazotizing agent. google.comrsc.org

The resulting thiazole-2-diazonium salt is often unstable and is typically used immediately (in situ) in subsequent reactions. google.comunite.edu.mk These reactions fall into two main categories:

Substitution Reactions (Sandmeyer-type): The diazonium group can be replaced by various nucleophiles. For example, reaction with copper(I) halides (CuCl, CuBr) allows for the synthesis of 2-halo-thiazoles. nih.govias.ac.innih.gov This provides a pathway to compounds that are otherwise difficult to access. While classic Sandmeyer reactions are known for aromatic amines, their application to 2-aminothiazoles can be complicated by side reactions, but they remain a viable method for deamination or halogenation. ias.ac.innih.govjst.go.jp Heating the diazonium salt in the presence of excess hydrochloric acid can also yield the 2-chloro derivative. google.com

Azo Coupling Reactions: Thiazole-2-diazonium salts act as electrophiles and can attack electron-rich aromatic compounds (coupling partners) such as phenols, anilines, and other activated systems to form brightly colored azo compounds. nih.govpharmaguideline.com The coupling reaction is typically carried out in a buffered medium, often by adding sodium acetate to maintain an appropriate pH. nih.gov This reaction is extensively used in the synthesis of disperse dyes where the thiazole moiety is a key chromophore. nih.govrsc.orgscispace.com

The general scheme for the formation and reaction of a thiazole-2-diazonium salt is as follows:

Step 1 (Diazotization): 2-Aminothiazole + NaNO₂ + 2 eq. Acid (e.g., HCl) → Thiazole-2-diazonium Chloride nih.govaaasjournals.com

Step 2 (Coupling): Thiazole-2-diazonium Chloride + Coupling Partner (e.g., Phenol, Aniline) → Thiazolyl-azo Compound nih.govgoogle.com

Synthesis of Hybrid Structures Incorporating the this compound Moiety (e.g., Coumarin-Thiazole Hybrids)

The strategy of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a prominent approach in medicinal chemistry. The 2-aminothiazole scaffold is frequently integrated with other heterocyclic systems, such as coumarins, to create novel hybrid structures. unite.edu.mknih.govchula.ac.th

A primary method for synthesizing coumarin-thiazole hybrids involves an azo-coupling reaction. In this approach, a 2-aminothiazole derivative, such as an analogue of this compound, is first diazotized. unite.edu.mkresearchgate.net The resulting diazonium salt is then used as an electrophile to attack the electron-rich position 3 of a 4-hydroxycoumarin (B602359) core, forming a hydrazinylidene bridge between the two heterocyclic rings. unite.edu.mkresearchgate.net This synthetic strategy has been successfully applied to create a variety of thiazolylhydrazinylidene-chroman-2,4-diones. unite.edu.mk Research has suggested that increasing the length of the alkyl substituent on the thiazole ring, such as a propyl group, can play a key role in the biological activity of the final hybrid molecule. unite.edu.mkresearchgate.net

Alternative synthetic routes to coumarin-thiazole hybrids include:

Hantzsch-type Cyclization: Reacting 3-(2-bromoacetyl)-2H-chromen-2-one with various thioureas. chula.ac.thrsc.org

Condensation Reactions: Direct condensation of 3-(bromoacetyl)coumarins with 2-aminothiazoles in a solvent like refluxing ethanol. rsc.org

Multi-component Reactions: One-pot reactions involving a 3-(bromoacetyl)coumarin, an isothiocyanate, and cyanamide (B42294) can yield annulated thiazole-coumarin structures. rsc.org

These methods provide a versatile toolkit for accessing a wide range of hybrid molecules where the thiazole and coumarin (B35378) rings are linked in different orientations, offering diverse scaffolds for further investigation. tandfonline.comsemanticscholar.org

Purification and Isolation Techniques in this compound Synthesis

The purification and isolation of this compound and its derivatives are critical steps to ensure the final product's purity. The choice of technique depends on the physical properties of the compound (e.g., solid, oil), its stability, and the nature of the impurities from the reaction.

Commonly employed methods include:

Precipitation and Filtration: In many syntheses, particularly those conducted in aqueous or partially aqueous media, the product may precipitate out of the solution upon completion of the reaction or after adjusting the pH. For instance, pouring an acylation reaction mixture from pyridine into ice-water often causes the N-acylated product to precipitate as a solid, which can then be collected by simple filtration. This is an efficient first step in isolation.

Recrystallization: This is the most common method for purifying solid products. The crude material is dissolved in a suitable hot solvent or solvent mixture, and upon cooling, the desired compound crystallizes out, leaving impurities behind in the mother liquor. The choice of solvent is crucial; common solvents for thiazole derivatives include ethanol, isopropyl alcohol, and cyclohexane.

Liquid-Liquid Extraction: When the product is soluble in organic solvents and the impurities are water-soluble (or vice-versa), liquid-liquid extraction is an effective purification method. A typical workup might involve dissolving the reaction mixture in a solvent like ethyl acetate and washing it with water or a basic aqueous solution (e.g., ammonium (B1175870) hydroxide) to remove acidic impurities. The organic layer containing the product is then dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) and the solvent is removed by evaporation. nih.gov

Column Chromatography: For mixtures that are difficult to separate by recrystallization or for non-crystalline (oily) products, column chromatography is the preferred method. nih.gov Silica gel is the most common stationary phase, and the mobile phase is typically a mixture of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate), with the ratio adjusted to achieve optimal separation. nih.gov

Yield Optimization and Green Chemistry Considerations in Synthetic Routes

Optimizing reaction yields while adhering to the principles of green chemistry is a central goal in modern organic synthesis. For this compound and its analogues, several strategies can be employed to improve efficiency and reduce environmental impact.

Yield Optimization: Yields for the synthesis and derivatization of 2-aminothiazoles can vary significantly based on the chosen methodology. The classic Hantzsch thiazole synthesis and subsequent derivatization reactions can produce yields ranging from moderate to excellent (33% to over 90%). nih.govrsc.org Optimization often involves a systematic study of reaction parameters:

Catalyst Choice: In the Hantzsch synthesis, using an efficient catalyst can significantly improve yields and reaction times. Recently, heterogeneous catalysts like copper silicate (B1173343) have been shown to produce excellent yields. nanobioletters.com

Solvent and Temperature: Screening different solvents and adjusting the temperature can have a profound effect on reaction rate and final yield. rsc.orgresearchgate.net

Reagent Stoichiometry: Careful control of the molar ratios of reactants is essential to maximize the formation of the desired product and minimize side reactions.

Green Chemistry Considerations: Traditional synthetic methods often rely on hazardous reagents and volatile organic solvents. Modern approaches focus on developing more environmentally benign alternatives.

Green Solvents: Water is an ideal green solvent. The acylation of amines has been successfully performed in an aqueous medium using sodium bicarbonate, which avoids toxic organic solvents and catalysts. mdpi.com Polyethylene glycol (PEG-400) has also been used as a greener solvent for thiazole synthesis. bepls.com

Catalyst-Free and Reusable Catalysts: Some protocols have been developed that proceed efficiently without a catalyst, simply by refluxing in a suitable solvent system. bepls.com The use of heterogeneous, reusable catalysts, such as copper silicate or custom-designed magnetic nanocatalysts, is a key green strategy. rsc.orgnanobioletters.com These catalysts can be easily separated from the reaction mixture by filtration or with a magnet and reused, reducing waste and cost. rsc.orgnanobioletters.com

Alternative Reagents: Replacing hazardous reagents is another important aspect. For example, in the Hantzsch synthesis, toxic and volatile α-haloketones are often used. Some methods replace iodine, a common reagent, with safer and more sustainable halogen sources like trichloroisocyanuric acid (TCCA). rsc.org

Energy Efficiency: The use of non-conventional energy sources like microwave irradiation can dramatically reduce reaction times from hours to minutes, leading to significant energy savings and often improved yields. bepls.com

By integrating these strategies, the synthesis of this compound and its derivatives can be made more efficient, cost-effective, and environmentally friendly. bepls.comacs.org

Advanced Spectroscopic and Structural Characterization of 5 Propylthiazol 2 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Molecular Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed picture of the molecular structure.

Proton NMR (1H NMR) Applications in Thiazole (B1198619) Analysis.researchgate.netuniversalprint.orgrsc.org

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the hydrogen atoms within a molecule. For 2-aminothiazole (B372263) derivatives, the chemical shifts of the protons are influenced by their local electronic environment.

In the case of 5-Propylthiazol-2-amine, the protons of the propyl group would exhibit characteristic signals. The -CH2- group adjacent to the thiazole ring would be expected to show a signal, while the subsequent -CH2- and terminal -CH3 groups would appear at distinct chemical shifts, typically upfield. The proton on the thiazole ring (at the C4 position) would have a specific chemical shift, and the protons of the amino group (-NH2) would typically appear as a singlet. universalprint.org For instance, in related 2-aminothiazole structures, the amino group protons can appear as a singlet around 4.9 ppm, and the thiazole proton can be observed around 6.7 ppm. universalprint.org The addition of D2O can be used to confirm the presence of -NH protons as they will exchange with deuterium, causing their signal to disappear from the spectrum. libretexts.org

The following table provides expected ¹H NMR chemical shifts for this compound based on data from similar structures.

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

| Thiazole-H (C4-H) | ~ 6.5 - 7.0 | Singlet |

| -NH₂ | ~ 4.5 - 5.5 | Singlet (broad) |

| -CH₂- (alpha to ring) | ~ 2.5 - 2.8 | Triplet |

| -CH₂- (beta to ring) | ~ 1.6 - 1.9 | Sextet |

| -CH₃ | ~ 0.9 - 1.1 | Triplet |

Note: These are predicted values and can vary based on the solvent and experimental conditions.

Carbon-13 NMR (13C NMR) for Carbon Skeleton Determination.asianpubs.orgnih.govcdnsciencepub.com

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal.

For this compound, the ¹³C NMR spectrum would show signals for the three carbons of the propyl group and the three carbons of the thiazole ring. The C2 carbon, bonded to the amino group and the ring nitrogen, would appear significantly downfield. The C4 and C5 carbons of the thiazole ring would also have characteristic chemical shifts. In similar thiazole derivatives, the C2 carbon of the thiazole ring can appear at approximately 168 ppm, while other ring carbons and substituent carbons appear at higher fields. universalprint.orgrsc.org

Below is a table of anticipated ¹³C NMR chemical shifts for this compound.

| Carbon | Expected Chemical Shift (ppm) |

| Thiazole-C2 | ~ 165 - 170 |

| Thiazole-C4 | ~ 120 - 125 |

| Thiazole-C5 | ~ 130 - 135 |

| -CH₂- (alpha to ring) | ~ 25 - 30 |

| -CH₂- (beta to ring) | ~ 20 - 25 |

| -CH₃ | ~ 10 - 15 |

Note: These are predicted values and can vary based on the solvent and experimental conditions.

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification.jst.go.jpcdnsciencepub.com

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are powerful techniques for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which are characteristic of different types of bonds.

For this compound, the IR spectrum would display several key absorption bands:

N-H Stretching: Primary amines (R-NH₂) typically show two bands in the 3300-3500 cm⁻¹ region due to symmetric and asymmetric stretching vibrations. orgchemboulder.comlibretexts.org

C-H Stretching: The propyl group will exhibit C-H stretching vibrations in the 2850-2960 cm⁻¹ range. libretexts.org

C=N Stretching: The C=N bond within the thiazole ring will have a characteristic absorption, often observed around 1515 cm⁻¹ in similar derivatives. universalprint.org

C=C Stretching: The C=C bond of the thiazole ring will also show a stretching vibration, typically in the region of 1455 cm⁻¹. universalprint.org

N-H Bending: The N-H bending vibration of the primary amine is expected in the 1580-1650 cm⁻¹ region. orgchemboulder.com

C-N Stretching: The C-N stretching of an aromatic amine is typically strong and appears in the 1250-1335 cm⁻¹ range. orgchemboulder.com

C-S Stretching: The C-S bond within the ring will also have a characteristic absorption, often seen around 1091 cm⁻¹ in related compounds. universalprint.org

The following table summarizes the expected IR absorption bands for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| -NH₂ | N-H Stretch | 3300 - 3500 (two bands) |

| Propyl group | C-H Stretch | 2850 - 2960 |

| Thiazole ring | C=N Stretch | ~ 1515 |

| Thiazole ring | C=C Stretch | ~ 1455 |

| -NH₂ | N-H Bend | 1580 - 1650 |

| Thiazole ring | C-N Stretch | 1250 - 1335 |

| Thiazole ring | C-S-C Stretch | ~ 1091 |

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization.

Gas Chromatography-Mass Spectrometry (GC-MS).jst.go.jpresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. etamu.edu The sample is first vaporized and separated into its components in the GC column. Each separated component then enters the mass spectrometer, where it is ionized, and the mass-to-charge ratio of the resulting ions is measured.

For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. The ionization process can cause the molecule to break into smaller, charged fragments. The pattern of these fragments is unique to the molecule's structure and can be used for identification. The fragmentation of the propyl group would likely be a prominent feature in the mass spectrum.

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Elucidation

Studies on a variety of 2-aminothiazole derivatives reveal that they predominantly crystallize in the monoclinic and triclinic crystal systems. tandfonline.comresearchgate.net The specific space group is dictated by the symmetry of the molecule and its arrangement within the crystal lattice. For instance, the presence of a center of inversion in the packing of molecules often leads to centrosymmetric space groups like P2₁/c in the monoclinic system or P-1 in the triclinic system. tandfonline.comresearchgate.net The choice of crystal system is influenced by factors such as the nature and size of substituents on the thiazole ring and the specific crystallization conditions.

A survey of related structures indicates a commonality in their crystallographic parameters, as detailed in the table below.

| Compound Name | Crystal System | Space Group | Reference |

| 4-(4-bromophenyl)-N-(4-chlorophenyl)-N-propylthiazol-2-amine | Triclinic | P-1 | researchgate.net |

| N-(4-chlorophenyl)-N-ethyl-4-(4-nitrophenyl)thiazol-2-amine | Monoclinic | P2₁/c | researchgate.net |

| Various N-aryl-4-phenyl-thiazol-2-amine derivatives | Monoclinic | P2₁/c or P2₁/n | tandfonline.com |

This table presents data for derivatives of 2-aminothiazole to infer potential crystallographic properties for this compound.

Torsional angles, or dihedral angles, are crucial for describing the conformation of a molecule. In 2-aminothiazole derivatives, key torsional angles define the orientation of substituents relative to the thiazole ring, which can influence both the molecule's biological activity and its crystal packing. For example, in N,4-disubstituted thiazol-2-amine derivatives, the torsional angles involving the bonds between the thiazole ring and its substituents indicate the degree of planarity or twisting in the molecule. researchgate.net

Analysis of compounds like 4-{[(E)-4-(heptyloxy)benzylidene]amino}-N-(naphthalen-2-yl)thiazole reveals that significant dihedral angles between the thiazole ring and its aromatic substituents can lead to a distinctly non-planar molecular structure. researchgate.net The conformation of the propyl group in this compound would be characterized by the C-C-C-C torsion angles, which would likely adopt a staggered conformation to minimize steric hindrance.

| Torsional Angle Description | Compound | Value (°) | Significance | Reference |

| Dihedral angle between naphthalene (B1677914) and thiazole rings | 4-{[(E)-4-(heptyloxy)benzylidene]amino}-N-(naphthalen-2-yl)thiazole | 14.24(16) | Indicates a non-planar molecular conformation. | researchgate.net |

| Dihedral angle between anisole (B1667542) and thiazole rings | 4-{[(E)-4-(heptyloxy)benzylidene]amino}-N-(naphthalen-2-yl)thiazole | 13.18(23) | Contributes to the overall twisted geometry. | researchgate.net |

| Torsion angle between heptyl chain and anisole ring | 4-{[(E)-4-(heptyloxy)benzylidene]amino}-N-(naphthalen-2-yl)thiazole | -61.1(4) | Defines the orientation of the alkyl chain. | researchgate.net |

This table provides examples of torsional angles in a complex thiazole derivative to illustrate their role in defining molecular conformation.

The crystal packing of 2-aminothiazole derivatives is typically governed by a network of hydrogen bonds and other non-covalent interactions. A recurrent and dominant motif is the formation of centrosymmetric dimers through intermolecular hydrogen bonds involving the amino group and the thiazole nitrogen. tandfonline.comnih.gov

Hirshfeld Surface Analysis for Quantitative Assessment of Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties like d_norm (normalized contact distance) onto the surface, it provides a detailed picture of all close contacts and their relative importance to the crystal's stability. researchgate.netnih.gov

While hydrogen bonds are often the primary directing forces, weaker interactions such as C-H···π and π···π stacking are crucial for consolidating the crystal packing. nih.gov In the crystal structure of 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one, C-H···π interactions are observed between a methyl group's hydrogen atom and the center of the thiazole ring, connecting molecular layers. nih.gov

Hirshfeld surface analysis allows for the deconstruction of the surface into a 2D fingerprint plot, which quantifies the contribution of different types of intermolecular contacts to the total surface area. For 2-aminothiazole derivatives, these plots consistently show that H···H contacts, representing van der Waals forces, make up the largest contribution to the crystal packing. researchgate.netnih.gov

Significant contributions also arise from hydrogen bonds, which appear as distinct spikes on the fingerprint plot. The most prominent of these are typically O···H/H···O, N···H/H···N, and S···H/H···S contacts. nih.gov In 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one, the key interactions are quantified as follows: H···H (37.6%), O···H/H···O (16.8%), S···H/H···S (15.4%), N···H/H···N (13.0%), and C···H/H···C (7.6%). nih.gov The red spots on the d_norm surface visually confirm the locations of the strongest hydrogen bonds, such as N-H···N and N-H···O interactions, which are the cornerstones of the supramolecular architecture. researchgate.netnih.govnih.gov

| Intermolecular Contact | Contribution (%) | Compound | Reference |

| H···H | 37.6% | 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one | nih.gov |

| O···H/H···O | 16.8% | 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one | nih.gov |

| S···H/H···S | 15.4% | 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one | nih.gov |

| N···H/H···N | 13.0% | 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one | nih.gov |

| C···H/H···C | 7.6% | 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one | nih.gov |

| H···H | 51.5% | 4-{[(E)-4-(heptyloxy)benzylidene]amino}-N-(naphthalen-2-yl)thiazole | researchgate.net |

| C···H/H···C | 31.8% | 4-{[(E)-4-(heptyloxy)benzylidene]amino}-N-(naphthalen-2-yl)thiazole | researchgate.net |

| S···H/H···S | 7.0% | 4-{[(E)-4-(heptyloxy)benzylidene]amino}-N-(naphthalen-2-yl)thiazole | researchgate.net |

This table summarizes the percentage contributions of various intermolecular contacts to the Hirshfeld surface for two different 2-aminothiazole derivatives, providing a quantitative insight into their crystal packing.

Biological Activities and Mechanistic Studies of 5 Propylthiazol 2 Amine and Thiazole Analogues

Anticancer Activity and Cellular Mechanisms

Thiazole-based compounds have demonstrated notable efficacy as anticancer agents, targeting various hallmarks of cancer. nih.govnih.gov Their mechanisms of action are diverse, ranging from inducing cell death and inhibiting proliferation to preventing metastasis.

In Vitro Cytotoxicity and Antiproliferative Studies in Cancer Cell Lines

The cytotoxic and antiproliferative effects of thiazole (B1198619) analogues have been evaluated across a range of human cancer cell lines. Studies have shown that these compounds can effectively inhibit the growth of various cancer cells, including those from breast, lung, and cervical cancers.

For instance, a lead thiazole compound demonstrated potent activities in inhibiting the migration and invasion of metastatic human breast cancer cells (MDA-MB-231), cervical cancer cells (HeLa), and lung cancer cells (A549). nih.gov Other studies have reported the cytotoxicity of various thiazole derivatives against breast cancer cell lines like MCF-7 and MDA-MB-231. mdpi.commdpi.comcttjournal.com For example, one study found that a novel 1,3-thiazole analogue, compound 4, exhibited potent antiproliferative activity against MCF-7 and MDA-MB-231 cells with IC50 values of 5.73 µM and 12.15 µM, respectively. mdpi.com Similarly, hybrid thiazole-amino acid derivatives have shown moderate to good cytotoxicity towards A549, HeLa, and MCF-7 cell lines. nih.gov A series of novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide (B1230067) derivatives also displayed anticancer activity against A-549 lung cancer cells. researchgate.net

| Compound/Derivative | Cell Line | Activity | IC50 Value | Source |

|---|---|---|---|---|

| Thiazole Lead Compound 1 | MDA-MB-231, HeLa, A549 | Antimigration, Anti-invasion | ~100 nM range | nih.gov |

| Novel 1,3-Thiazole Analogue (Compound 4) | MCF-7 | Antiproliferative | 5.73 µM | mdpi.com |

| Novel 1,3-Thiazole Analogue (Compound 4) | MDA-MB-231 | Antiproliferative | 12.15 µM | mdpi.com |

| Thiazole-amino acid hybrid (5f) | A549 | Cytotoxicity | 4.21 µM | nih.gov |

| Thiazole-amino acid hybrid (5o) | HeLa | Cytotoxicity | 2.07 µM | nih.gov |

| Thiazole-amino acid hybrid (5ac) | MCF-7 | Cytotoxicity | 4.57 µM | nih.gov |

Antimigration and Anti-invasion Properties

A key aspect of cancer progression is metastasis, which involves the migration and invasion of cancer cells. Thiazole derivatives have been investigated as potent inhibitors of these processes. nih.gov A series of thiazole derivatives were found to exhibit strong antimigration and anti-invasion activities, potentially through the inhibition of fascin, an actin-bundling protein linked to tumor progression and metastasis. nih.gov The most potent analogue in one study, designated 5p, inhibited 50% of cell migration at a concentration of just 24 nM. nih.gov Further studies provided evidence that the antimigratory action of these thiazole analogues involved targeting fascin, as they could abrogate the enhanced cell motility in cancer cells overexpressing this protein. nih.gov

Induction of Apoptosis and Cell Cycle Modulation

Apoptosis, or programmed cell death, is a crucial process that is often dysregulated in cancer. Many anticancer agents work by inducing apoptosis in tumor cells. Thiazole derivatives have been shown to trigger apoptosis and modulate the cell cycle in various cancer cell lines. mdpi.comnih.govfrontiersin.org

One study found that a novel thiazole derivative induced cell cycle arrest at the G1/S phase and significantly increased the percentage of cells in the pre-G1 phase, which is indicative of apoptosis. mdpi.com This compound also increased the populations of both early and late apoptotic cells. mdpi.com Other research has shown that certain thiazole analogues can induce cell cycle arrest at the G2/M phase. nih.govmdpi.com For example, a benzothiazole (B30560) derivative was found to cause a significant G2/M arrest in cancer cells. nih.govdntb.gov.ua This cell cycle blockade is often a precursor to apoptosis. frontiersin.org The induction of apoptosis by thiazole compounds can be mediated through the intrinsic, or mitochondrial-dependent, pathway, involving the upregulation of pro-apoptotic genes like Bax and the downregulation of anti-apoptotic genes like Bcl-2. frontiersin.orgrsc.org

Inhibition of Enzyme Systems

The anticancer effects of thiazole derivatives can also be attributed to their ability to inhibit specific enzyme systems that are crucial for cancer cell growth and proliferation.

Ornithine Decarboxylase (ODC): ODC is the rate-limiting enzyme in the biosynthesis of polyamines, which are essential for cell growth and proliferation. nih.govnih.govfrontiersin.org Elevated levels of polyamines are often found in tumor cells, making ODC a target for cancer therapy. nih.gov Inhibition of ODC can disrupt polyamine synthesis, thereby impeding cancer cell growth. scbt.comresearchgate.net While specific studies on 5-Propylthiazol-2-amine are limited, the general class of compounds that inhibit ODC represents a valid strategy in anticancer research. nih.govfrontiersin.org

Karyopherin Beta 1 (KPNB1): Also known as importin β1, KPNB1 is involved in the nuclear transport of proteins and is often overexpressed in cancer cells. nih.gov An aminothiazole derivative was identified to have strong anticancer activity by targeting KPNB1. nih.govbwise.kr This compound showed a strong binding affinity for KPNB1 and was found to inhibit the importin pathway. nih.gov Since the inhibition of KPNB1 has been shown to significantly suppress cancer cell proliferation, it represents a promising target for thiazole-based anticancer agents. nih.govbwise.kr

DNA Damage Induction

Inducing DNA damage in cancer cells is a common mechanism of action for many chemotherapeutic drugs. This damage can trigger cell cycle arrest and apoptosis if it is beyond the cell's repair capacity. A study on a benzothiazole derivative, compound '5g', demonstrated its ability to induce DNA double-strand breaks. nih.govdntb.gov.ua This DNA damage was linked to an elevation in reactive oxygen species (ROS) and was proposed as the underlying cause for the observed G2/M cell cycle arrest. nih.govdntb.gov.ua Other novel thiazole-based cyanoacrylamide derivatives have also been assessed for their nuclease activity, with some showing improved DNA cleavage upon irradiation. nih.gov

In Vivo Antimetastasis Potential

To assess the in vivo potential of these compounds, researchers have utilized models such as the chick embryo chorioallantoic membrane (CAM) assay. nih.govmdpi.com This assay is a valuable tool for studying angiogenesis (the formation of new blood vessels), which is crucial for tumor growth and metastasis. nih.govmdpi.com Potent thiazole derivatives have demonstrated strong antiangiogenesis activity in the CAM assay, effectively blocking the formation of new blood vessels. nih.gov This in vivo evidence supports the antimigration and anti-invasion properties observed in vitro and highlights the potential of these thiazole analogues as antimetastatic agents. nih.gov

Investigation of Intracellular Reactive Oxygen Species (ROS) Generation

The generation of intracellular reactive oxygen species (ROS) is a critical factor in the mechanism of action for many therapeutic compounds, influencing processes from antimicrobial activity to anti-inflammatory effects. Thiazole derivatives have been investigated for their role in modulating ROS levels.

Studies on novel thiazole derivatives, such as N-cyclooctyl-5-methylthiazol-2-amine hydrobromide (KHG26700), have demonstrated a significant impact on ROS generation in inflammatory conditions. In lipopolysaccharide (LPS)-treated BV-2 microglial cells, KHG26700 was shown to downregulate the enhanced levels of ROS, lipid peroxidation, and nitric oxide. nih.gov This suggests that the anti-inflammatory effects of certain thiazole analogues are mediated, at least in part, by their ability to reduce oxidative stress. nih.gov The production of ROS can impair the integrity of biological membranes, DNA, and proteins, and its reduction is a key therapeutic target. mdpi.com

Quinone-based compounds are known to induce ROS, which can contribute to apoptosis in cancer cells. mdpi.com While not specific to this compound, this highlights a broader mechanism where heterocyclic compounds can exert their biological effects through the modulation of intracellular ROS. mdpi.com The antioxidant and antiradical activities of phenolic thiazoles have also been documented, with their efficacy attributed to the presence of phenolic groups and a hydrazone moiety which can mitigate ROS damage. nih.gov Cancer and oxidative stress are closely linked, as excessive ROS levels can lead to DNA damage and contribute to the development of various diseases. researchgate.net

Subcellular Localization Studies

Understanding the subcellular localization of a compound is crucial for elucidating its mechanism of action. Fluorescent dyes based on the thiazole scaffold, such as Thiazole Orange (TO), are widely used for this purpose. TO and its derivatives are known as light-up fluorescent probes that exhibit a significant increase in fluorescence upon binding to nucleic acids like DNA and RNA. nih.govnih.gov

These probes have been instrumental in imaging and staining nucleic acids within live cells. rsc.org For example, a novel fluorescent dye integrating a thiazole orange moiety demonstrated strong performance in staining RNA within the nucleolus of living cells. rsc.org Conjugates of Thiazole Orange with molecules like neomycin have been developed to enhance cell permeability and target intracellular RNA, localizing primarily in the nucleolus. researchgate.net Such studies indicate that the thiazole core can direct molecules to specific cellular compartments, particularly the nucleus and nucleolus, where they interact with nucleic acids. nih.govresearchgate.netias.ac.in The ability of these compounds to intercalate into double-stranded DNA or RNA is a key feature of their localization and fluorescent properties. nih.gov

Antimicrobial Properties

Antibacterial Activity

Thiazole and its derivatives are a significant class of heterocyclic compounds that have been extensively studied for their antibacterial properties against a wide range of pathogens. biointerfaceresearch.com The thiazole ring is a core component of various clinically used drugs, and its derivatives have shown promising results against both Gram-positive and Gram-negative bacteria. tandfonline.com

Numerous studies have synthesized and screened libraries of thiazole derivatives to identify potent antibacterial agents. For instance, a series of 2-amino-5-alkylidene-thiazol-4-ones showed modest to significant activity against Pseudomonas aeruginosa, Bacillus subtilis, and Staphylococcus aureus. nih.gov The antibacterial efficacy is highly dependent on the substituents attached to the thiazole core. nih.govmdpi.com In another study, newly synthesized thiazole derivatives demonstrated significant activity against Staphylococcus aureus and Klebsiella pneumoniae, with some compounds showing potency comparable to standard antibiotics like ampicillin (B1664943) and gentamicin. tandfonline.com

The amphiphilic nature of some thiazole derivatives, possessing both hydrophobic and hydrophilic components, may facilitate their penetration into bacterial cell membranes, contributing to their inhibitory actions. mdpi.com Research has also explored the isosteric replacement of 2-aminothiazole (B372263) with 2-aminooxazole to improve physicochemical properties and antimicrobial activity, indicating that modifications to the core structure can enhance potency. mdpi.com

| Compound Type | Target Bacteria | Observed Activity | Reference |

|---|---|---|---|

| 2-amino-5-alkylidene-thiazol-4-ones | P. aeruginosa, B. subtilis, S. aureus | Modest to significant activity, with one compound reaching a MIC of 4 μg/mL against P. aeruginosa. | nih.gov |

| 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones | E. coli, B. cereus, MRSA, P. aeruginosa | Good activity against E. coli and B. cereus. One derivative showed better activity against resistant E. coli than reference drugs. | mdpi.com |

| Substituted Thiazole Derivatives | S. aureus, K. pneumoniae | Significant activity, comparable to ampicillin and gentamicin. | tandfonline.com |

| Quinoxaline-based C-2 amine analogues | S. aureus, B. subtilis, MRSA, E. coli | Good to moderate activity with MICs ranging from 4–32 μg/mL against various strains. | nih.gov |

Antifungal Activity

The thiazole scaffold is also a key feature in the development of new antifungal agents. Thiazole derivatives have demonstrated potent activity against a variety of fungal pathogens, including clinically important Candida species. researchgate.net

One study on newly synthesized thiazole derivatives reported a very strong antifungal effect against clinical Candida albicans strains, with Minimum Inhibitory Concentration (MIC) values as low as 0.008–7.81 µg/mL. nih.gov The mechanism of action for these compounds may involve disruption of the fungal cell wall or cell membrane structure. nih.gov Another series of 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones also displayed very good antifungal activity, with the majority of compounds showing better potency than the standard drug ketoconazole (B1673606) against several fungal strains. mdpi.com

Structure-activity relationship (SAR) studies have shown that lipophilicity and the nature of substituents on the thiazole ring are major drivers of antifungal activity. researchgate.net For example, the presence of a 4-chloro substituent was found to be beneficial for antifungal potency. mdpi.com Molecular docking studies suggest that these compounds may exert their effect by inhibiting key fungal enzymes like 14α-lanosterol demethylase (CYP51). mdpi.com

| Compound Type | Target Fungi | MIC Range (µg/mL) | Reference |

|---|---|---|---|

| Novel Thiazole Derivatives | Candida albicans | 0.008 - 7.81 | nih.gov |

| Hydrazine-thiazole derivatives | Candida spp., Cryptococcus spp. | 0.45 - 31.2 µM | researchgate.net |

| 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones | Various fungal strains | 27.7 - 578 µM | mdpi.com |

| 2-amino-5-chlorobenzothiazole derivatives | Candida glabrata, Aspergillus niger | Some compounds showed good activity compared to fluconazole. | uobaghdad.edu.iq |

Antiparasitic Activity (e.g., Against Trypanosoma brucei)

Thiazole-containing compounds have emerged as a promising scaffold in the search for new treatments for neglected tropical diseases caused by parasites of the Trypanosoma genus. researchgate.net Specifically, derivatives of thiazole have shown significant activity against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT), and Trypanosoma cruzi, which causes Chagas disease. researchgate.netplu.mx

Research into 5-nitro-2-aminothiazole-based compounds revealed that most derivatives were active or moderately active against T. brucei brucei and T. cruzi. nih.govnih.gov Structure-activity relationship studies have indicated that lipophilicity can correlate with antitrypanosomal activity. nih.gov Hybrid molecules that combine the thiazole or thiazolidinone core with other fragments like phenyl-indole have demonstrated excellent activity against T. b. brucei and T. b. gambiense, with some compounds showing IC50 values in the submicromolar range. researchgate.net

Furthermore, pyridyl-phenyl-thiazole (PPT) derivatives have been identified as a privileged scaffold for developing active molecules against T. cruzi. Certain PPT analogs displayed high antiparasitic potency, with half-maximal effective concentration (EC50) values ranging from 1.15 to 2.38 μM against intracellular forms of the parasite, coupled with a low toxicity profile. plu.mxscielo.brscielo.br The proposed mechanisms for some thiazole derivatives include the inhibition of essential parasite enzymes, such as squalene (B77637) epoxidase, which is involved in ergosterol (B1671047) production. scielo.br

Anti-inflammatory Mechanisms

Thiazole derivatives have been recognized for their potent anti-inflammatory properties, acting through various mechanisms to modulate the inflammatory response. researchgate.net These compounds can interfere with key signaling pathways and enzymes involved in inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX). researchgate.netinformahealthcare.com

The anti-inflammatory effects of some thiazole derivatives are achieved by blocking the activity of COX-2 and 5-LOX enzymes in the arachidonic acid pathway. researchgate.net For example, a study on N-cyclooctyl-5-methylthiazol-2-amine hydrobromide (KHG26700) in microglial cells showed that it significantly reduced the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. nih.gov This effect was linked to the regulation of the NLRP3 inflammasome-mediated signaling pathway. nih.govnih.gov The NLRP3 inflammasome is a crucial sensor that activates inflammatory responses, and its dysfunction is associated with chronic inflammatory diseases. nih.govnih.gov

Other research has identified certain 5-methylthiazole-thiazolidinone conjugates as selective COX-1 inhibitors. mdpi.com Molecular docking studies have suggested that these compounds bind to key residues in the active site of the COX-1 enzyme. mdpi.com By inhibiting these key enzymes and pathways, thiazole derivatives can effectively reduce the production of inflammatory mediators, highlighting their potential as therapeutic agents for inflammatory conditions. researchgate.nettandfonline.comwisdomlib.org

Antioxidant and Free Radical Scavenging Activities

The 2-aminothiazole core is a key feature in many compounds designed for their antioxidant potential. mdpi.com These derivatives have demonstrated the ability to neutralize harmful free radicals and reactive oxygen species (ROS), which are implicated in a variety of disease pathologies. The antioxidant capacity of these compounds is often evaluated through various in vitro assays that measure their ability to scavenge different types of radicals.

For instance, studies on various aminothiazole derivatives have demonstrated significant free radical scavenging activity. nih.gov One study on a synthesized aminothiazole analogue, (4-amino-5-benzoyl-2-(4-methoxy phenylamino) thiazole), showed potent, concentration-dependent antioxidant capabilities. nih.govbohrium.com This compound effectively scavenged hydroxyl radicals, nitric oxide (NO) radicals, and peroxyl radicals. nih.govbohrium.com Mechanistic studies revealed a bimolecular rate constant of 3 x 10(8) M(-1)s(-1) for scavenging peroxyl radicals. nih.govbohrium.com Similarly, a series of 2-amino-5-methylthiazol derivatives containing a 1,3,4-oxadiazole-2-thiol (B52307) moiety were evaluated for their antioxidant activity using DPPH, hydroxyl, nitric oxide, and superoxide (B77818) radical scavenging assays. nih.gov Compounds with electron-donating substituents showed particularly significant radical scavenging potential. nih.gov

The antioxidant activity of these compounds is often compared to standard antioxidants like ascorbic acid and trolox. In several assays, aminothiazole derivatives have shown radical scavenging activity greater than these standards. nih.gov This protective effect has been observed in models of H₂O₂-induced oxidative damage to DNA and red blood cell membranes. nih.gov

| Compound/Derivative Class | Assay | Key Finding | Reference |

|---|---|---|---|

| 4-amino-5-benzoyl-2-(4-methoxyphenyl-amino)thiazole | Hydroxyl Radical Scavenging | 84% protection against deoxyribose degradation at 3.07 µM. | nih.govbohrium.com |

| 4-amino-5-benzoyl-2-(4-methoxyphenyl-amino)thiazole | Nitric Oxide (NO) Radical Scavenging | 20% scavenging at 3.07 µM. | nih.govbohrium.com |

| 4-amino-5-benzoyl-2-(4-methoxyphenyl-amino)thiazole | Peroxyl Radical Scavenging | Scavenges with a bimolecular rate constant of 3 x 10(8) M(-1)s(-1). | nih.govbohrium.com |

| 2-aminothiazole sulfonamide derivatives | DPPH Radical Scavenging | Compound 8 showed the most promise with 90.09% DPPH scavenging. | excli.de |

| 2-aminothiazole sulfonamide derivatives | Superoxide Dismutase (SOD) Mimic | Compound 8 showed 99.02% activity. | excli.de |

| 2-amino-5-methylthiazol derivatives with 1,3,4-oxadiazole-2-thiol | DPPH, Hydroxyl, NO, Superoxide Scavenging | Compounds 6a, 6c, and 6e showed significant scavenging effects. | nih.gov |

Structure-Activity Relationship (SAR) Studies and Molecular Design Principles

Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of thiazole derivatives. These studies systematically alter the chemical structure of a lead compound to identify the key molecular features responsible for its efficacy and selectivity.

The nature and position of alkyl substituents on the thiazole scaffold can have a profound impact on biological activity. Research has shown that even minor changes, such as altering the length of an alkyl chain, can significantly modify a compound's potency.

For instance, in a study of thiazole derivatives designed as inhibitors of metastatic cancer cell migration, varying the alkyl substitution at the thiazole nitrogen from methyl to ethyl, propyl, and other longer chains led to greater antimigration activities. acs.org The most potent analogue in that series featured a longer alkyl chain substitution on the thiazole nitrogen. acs.org Conversely, introducing a methyl group at the C4 or C5 position of the thiazole ring has been shown to decrease the cytotoxic potency of some 2-aminothiazole analogues in certain cancer cell lines. nih.gov Another study noted that introducing a 3-propanamido function (an acyl chain of three carbons) to the 2-aminothiazole core improved antitumor activity more than a 2-acetamido moiety (an acyl chain of two carbons). nih.gov These findings highlight that the influence of alkyl groups is highly dependent on their position and the specific biological activity being measured.

| Structural Modification | Position | Observed Effect on Biological Activity | Reference |

|---|---|---|---|

| Increasing alkyl chain length (methyl, ethyl, propyl) | Thiazole Nitrogen | Increased antimigration activity in cancer cells. | acs.org |

| Introduction of a methyl group | C4 or C5 position | Decreased cytotoxic potency in some cancer cell lines. | nih.gov |

| Methyl substitution | C5 position | Near complete loss of antimigration activity. | acs.org |

| Increasing acyl chain length (2-acetamido vs. 3-propanamido) | 2-amino group | Improved broad-spectrum antitumor activity. | nih.gov |

Modifications beyond simple alkyl substitutions, such as the introduction of different functional groups or the creation of fused ring systems, are critical for tuning the efficacy and selectivity of thiazole-based compounds. The electronic properties and steric bulk of substituents can influence how a molecule interacts with its biological target.

SAR studies have revealed that aromatic substitutions on the thiazole ring often improve antitumor activity more than small alkyl substitutions. nih.gov For example, the position of a chloro-substituent on a phenyl ring attached to the thiazole core was found to be crucial, with the activity order being m-Cl > 3,4-Cl₂ > 2,4-Cl₂. nih.gov In another case, moving a phenyl ring from one position on the thiazole to another resulted in a more linear analogue with stronger growth inhibitory effects. acs.org Fusing the thiazole ring with other cyclic structures can also lead to novel activities. For example, a 4,5,6,7-tetrahydrobenzo[d]thiazole derivative exhibited potent antitumor activity, suggesting that this fused ring system is a promising core for development. researchgate.net The combination of different substituents, such as a bromo group at the 5th position and a hydroxyl group at the 2nd position, has been found to be beneficial for enhancing antimicrobial potency. nih.gov These modifications highlight the principle that fine-tuning the thiazole core is a powerful strategy for developing compounds with desired biological profiles. researchgate.net

Mechanistic Elucidation via Molecular Target Interaction Studies

Identifying the specific molecular targets of this compound and its analogues is key to understanding their mechanism of action. These studies move beyond observing a biological effect to explaining how the compound functions at a cellular and molecular level.

Molecular docking and enzyme inhibition assays are common methods used to identify these targets. For example, a series of 5-methylthiazole-thiazolidinone conjugates were predicted through docking studies to interact favorably with the cyclooxygenase-1 (COX-1) enzyme. mdpi.com Subsequent in vitro assays confirmed that these compounds were indeed selective COX-1 inhibitors, identifying this enzyme as the main molecular target for their anti-inflammatory activity. mdpi.com The docking study further revealed that the residue Arg 120 in the COX-1 active site was crucial for the interaction. mdpi.com

In the context of cancer, disrupting key protein-protein interactions is a promising therapeutic strategy. A recent study identified 5-thiocyanatothiazol-2-amines as potent disruptors of the interaction between WDR5 and MYC, a protein frequently amplified in human cancers. nih.gov The inhibitory activity was confirmed through biophysical methods, and the lead compounds showed significant cellular activity against multiple MYC-driven cancer cell lines. nih.gov

For antimicrobial analogues, the mechanism can involve direct interaction with microbial structures. One study suggested that a 2-aminothiazole compound exerts its synergistic effect with the antibiotic polymyxin (B74138) E by targeting and disrupting the outer membrane of Gram-negative bacteria. nih.gov For antioxidant aminothiazoles, the mechanism involves direct interaction with free radicals. Pulse radiolysis studies have shown that after an initial interaction with a peroxyl radical, the resulting nitrogen-centered radical on the aminothiazole molecule transforms into a more stable sulfur-centered radical before the final, non-radical product is formed. nih.govbohrium.com

Applications and Future Research Directions of 5 Propylthiazol 2 Amine in Scientific Domains

Role in Medicinal Chemistry and Drug Discovery Pipelines

The 2-aminothiazole (B372263) moiety is a cornerstone in drug discovery, found in several clinically approved drugs. researchgate.netnih.govchemicalbook.com Its versatile scaffold allows for extensive modification, making it a frequent starting point in the development of novel therapeutic agents. researchgate.netmdpi.com

In drug discovery, the 2-aminothiazole framework is a valuable starting point for identifying and optimizing lead compounds. researchgate.net The amino group and the thiazole (B1198619) ring are active functional groups that can be readily modified to enhance potency, selectivity, and pharmacokinetic properties. mdpi.com For instance, structure-activity relationship (SAR) studies have shown that substitutions at the C4 and C5 positions of the thiazole ring, such as the propyl group in 5-propylthiazol-2-amine, can significantly influence biological activity. researchgate.net Researchers can synthesize libraries of derivatives by modifying these positions to fine-tune the compound's interaction with specific biological targets. researchgate.net

The 2-aminothiazole scaffold is integral to the development of agents targeting infectious diseases and cancer. nih.govnih.gov Its derivatives have demonstrated a wide spectrum of biological activities, including potent antimicrobial and anticancer effects. nih.govnih.govtandfonline.com

Infectious Diseases: Derivatives of 2-aminothiazole have shown significant in vitro activity against a range of microbial pathogens. researchgate.netnih.govtandfonline.com Studies have demonstrated both antibacterial and antifungal properties, positioning these compounds as promising candidates for new anti-infective drugs. researchgate.netnih.gov The mechanism of action can involve the inhibition of essential microbial enzymes, disrupting critical cellular processes. tandfonline.comnih.gov The structural versatility of the scaffold allows for the development of agents that can overcome existing drug resistance mechanisms. nih.gov

Cancer: The 2-aminothiazole nucleus is a fundamental component of several anticancer drugs, including the tyrosine kinase inhibitor Dasatinib. nih.govnih.gov Research has documented that various analogs exhibit potent and selective inhibitory activity against a wide array of human cancer cell lines, including those of the breast, lung, colon, and leukemia. nih.govnih.gov The anticancer activity often stems from the inhibition of key enzymes involved in cell proliferation and survival, such as kinases or histone deacetylases (HDACs). chemicalbook.com Modifications of the 2-aminothiazole core have led to the discovery of compounds that can induce apoptosis (programmed cell death) and cell cycle arrest in cancer cells. chemicalbook.com

| Compound Class | Target Cancer Cell Lines | Observed Effect | Reference |

|---|---|---|---|

| 2,4-disubstituted thiazole amides | A549 (Lung), HeLa (Cervical), HT29 (Colon) | Antiproliferative activity with IC50 values in the micromolar range. nih.gov | nih.gov |

| Paeonol-2-aminothiazole-phenylsulfonyl derivatives | Various cancer cell lines and fibroblast cells | Potent cytotoxic effects against tested cancer cell lines. mdpi.com | mdpi.com |

| Acyl-substituted 2-aminothiazoles | Leukemia cell line | Significant growth inhibition (GI) values, with propanamido function showing improved activity. nih.gov | nih.gov |

| Indole-linked thiazoles | Various cancer cell lines | Promising anticancer potential with cell line selectivity. nih.gov | nih.gov |

Utility as a Building Block in Complex Organic Synthesis

Beyond its direct biological applications, this compound is a versatile chemical building block for constructing more complex molecules. researchgate.netlifechemicals.comcymitquimica.com The thiazole ring is an aromatic heterocycle with multiple reactive sites, and the primary amino group provides a key handle for further chemical transformations. researchgate.netwikipedia.org

The synthesis of 2-aminothiazoles is often achieved via the Hantzsch thiazole synthesis, a reliable method that makes compounds like this compound readily accessible as starting materials. rsc.orgresearchgate.net Once formed, the amino group can react to form amides, Schiff bases, and other derivatives, allowing for its incorporation into larger, multifunctional molecular architectures. nih.govmdpi.com This utility is crucial in combinatorial chemistry, where libraries of compounds are generated for high-throughput screening in drug discovery and materials science. researchgate.netlifechemicals.com The 5-acylthiazole skeleton, a related structure, has been shown to be a precursor for a wide range of building blocks, including alcohols, oximes, and secondary amines, highlighting the synthetic potential of a functionalized thiazole ring. researchgate.net

Potential in Materials Science and Industrial Applications

The unique electronic and structural properties of the thiazole ring make it an attractive component for the design of advanced functional materials. arid.myresearchgate.net

Liquid Crystals: Thiazole derivatives have been successfully incorporated into molecules that exhibit liquid crystalline properties. arid.myuobaghdad.edu.iqosi.lv The rigid, planar structure of the thiazole ring can act as a core mesogenic unit, which is essential for the formation of liquid crystal phases. arid.myresearchgate.net The presence of flexible terminal chains, such as the propyl group in this compound, is a critical design feature that influences the temperature range and type of mesophase (e.g., nematic or smectic). arid.myuobasrah.edu.iq Studies on Schiff bases containing a thiazole moiety have shown that the heterocycle favors the formation of the nematic phase, demonstrating its profound influence on mesogenic properties. arid.my

| Compound Structure | Terminal Group(s) | Observed Mesophase(s) | Reference |

|---|---|---|---|

| Schiff bases with thiazole moiety | Alkoxy chains of varying lengths | Nematic (N). arid.my | arid.my |

| 2,4-substituted-1,3-thiazole derivatives | Varies (amines, esters) | Nematic (N), Smectic C (SmC). uobaghdad.edu.iq | uobaghdad.edu.iq |

| 2-(4-Alkoxybenzylideneamino) thiazoles | Alkoxy and Nitrophenoxy groups | Monotropic or Enantiotropic Nematic. researchgate.net | researchgate.net |

Molecular Switches: While the application of thiazole derivatives as molecular switches is a less explored area, the fundamental properties of heterocyclic systems offer potential. The development of molecules that can reversibly change their conformation in response to external stimuli is a key goal in materials science. At present, the use of this compound in this specific application is speculative and represents an opportunity for future research.

Thiazole derivatives are promising candidates for the development of chemical sensors due to their electronic properties and the presence of heteroatoms capable of coordination. researchgate.net The nitrogen and sulfur atoms in the thiazole ring can act as binding sites for metal ions, making them suitable for use in chemosensors. researchgate.netscientificarchives.com Upon binding with an analyte, these sensors can produce a detectable signal, such as a change in color (colorimetric) or fluorescence (fluorimetric). researchgate.netresearchgate.net

For example, Thiazole Orange, a well-known fluorescent dye, demonstrates a significant increase in fluorescence upon binding to nucleic acids, a property that has been widely exploited in biological sensing. nih.govmdpi.com The thiazole ring is a key component of its chromophore. Similarly, thiazole-linked covalent organic frameworks (COFs) have been designed for water sensing, where the nitrogen-rich thiazole units act as basic sites that can be protonated, leading to a visible color change. mdpi.com These examples underscore the potential of incorporating the this compound scaffold into novel sensor systems for environmental and biological monitoring. scientificarchives.com

Innovations in Chemical Processes and Catalysis

The synthesis of the thiazole scaffold, the core of this compound, has been a subject of extensive research, leading to significant innovations in chemical processes and catalysis. nih.gov The classical and most recognized method for thiazole synthesis is the Hantzsch reaction, which involves the condensation of an α-haloketone with a thioamide. nbinno.com However, modern synthetic chemistry has driven the development of more efficient, sustainable, and versatile methodologies. nih.gov

Recent advancements have focused on green chemistry principles to minimize hazardous waste and improve energy efficiency. nih.gov These innovative techniques include microwave-assisted synthesis, ultrasound irradiation, and the use of environmentally benign solvents and non-toxic catalysts. nih.gov Such methods offer considerable advantages over conventional approaches, including reduced reaction times, higher yields, and simpler purification processes. nih.gov

Catalysis plays a pivotal role in modern thiazole synthesis. A variety of catalysts have been explored to enhance the efficiency and selectivity of the reactions. For instance, metal-free catalytic systems and nano-catalysts are gaining traction for their high efficacy and reusability. researchgate.net These catalysts facilitate the construction of the thiazole ring under milder conditions, making the synthesis of derivatives like this compound more scalable and cost-effective. nih.govresearchgate.net One-pot, multi-component reactions are also a significant innovation, allowing for the assembly of complex thiazole derivatives from simple precursors in a single step, which streamlines the synthetic process significantly. nih.gov

Table 1: Comparison of Synthetic Methods for Thiazole Derivatives

| Method | Key Features | Advantages | Catalysts/Conditions |

|---|---|---|---|

| Hantzsch Synthesis | Condensation of α-haloketones and thioamides. nbinno.com | Well-established, versatile for a wide array of substitutions. nbinno.com | Typically requires heating in a solvent like ethanol (B145695). researchgate.net |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate the reaction. nih.gov | Drastically reduced reaction times, often higher yields. nih.gov | Can be performed with or without a catalyst, often solvent-free. nih.gov |

| Ultrasound Synthesis | Application of ultrasonic waves to enhance the reaction rate. nih.gov | Improved yields, shorter reaction times, energy efficiency. nih.gov | Often performed at room temperature. nih.gov |

| Green Catalyst-Based Approach | Employs non-toxic and reusable catalysts. nih.gov | Environmentally friendly, sustainable, cost-effective. nih.gov | Examples include ionic liquids, solid acids, and nano-catalysts. nih.govresearchgate.net |

| Multi-Component Reactions | Combining three or more reactants in a single step to form the product. nih.gov | High atom economy, operational simplicity, rapid access to molecular diversity. nih.gov | Various catalysts can be employed to facilitate the reaction. nih.gov |

Challenges and Opportunities in this compound Research

While the thiazole ring is a privileged scaffold in medicinal chemistry, research on specific derivatives like this compound faces distinct challenges and offers unique opportunities. researchgate.netnih.gov A primary challenge is the development of regioselective synthetic methods to introduce substituents at specific positions of the thiazole ring. For this compound, this involves ensuring the propyl group is selectively placed at the C5 position.

Another significant challenge lies in modulating the physicochemical properties of thiazole derivatives to improve their pharmacokinetic profiles, such as bioavailability, selectivity, and metabolic stability, while reducing potential toxicity. researchgate.netdergipark.org.tr Overcoming these hurdles is crucial for the translation of promising compounds from laboratory research to practical applications.

These challenges, however, create numerous opportunities. The functionalization of the 2-amino group and the propyl substituent on the this compound backbone provides a fertile ground for creating novel analogues with tailored biological activities. mdpi.com The amino group can be readily modified to form amides, ureas, or sulfonamides, which can significantly alter the compound's interaction with biological targets. nih.gov Similarly, modifications to the propyl chain could influence lipophilicity and binding affinity.

There is a substantial opportunity to explore this compound as a building block in the synthesis of more complex molecules and materials. Its structure can be incorporated into larger frameworks to develop new therapeutic agents, agrochemicals, or functional materials. nih.gov The exploration of its coordination chemistry with various metal ions also presents an opportunity for developing new catalysts or imaging agents. mdpi.com

Table 2: Challenges and Opportunities in this compound Research

| Area | Challenges | Opportunities |

|---|---|---|

| Synthesis | Achieving high regioselectivity for the C5-propyl substitution. | Development of novel, highly selective catalytic systems. nih.gov |

| Medicinal Chemistry | Optimizing bioavailability, selectivity, and toxicity profiles. researchgate.net | Functionalization at the 2-amino and 5-propyl positions to create diverse chemical libraries for screening. dergipark.org.trmdpi.com |

| Pharmacology | Identifying specific biological targets and mechanisms of action. | Screening against a wide range of biological targets (e.g., kinases, enzymes, receptors) to uncover new therapeutic potential. dergipark.org.trnih.gov |

| Materials Science | Limited understanding of its properties when incorporated into polymers or materials. | Use as a monomer or functionalizing agent to create novel materials with unique electronic or optical properties. nih.gov |

Future Perspectives in Thiazole Chemistry and its Translational Impact